Tetromycin B

Cysteine Protease Inhibition Rhodesain African Trypanosomiasis

Tetromycin B uniquely balances potent rhodesain inhibition (Ki=0.62 μM) with pronounced anti-MRSA efficacy—outperforming in-class analogs like tetromycin 3 in dual-target models. The absent C12 methyl group enables distinct SAR profiling. >99% purity guarantees reproducible cysteine protease inhibition across rhodesain, falcipain-2, cathepsin L/B panels. Use as a single positive control in trypanosomal/antibacterial co-screening to streamline experimental design and reduce compound consumption.

Molecular Formula C34H46O5
Molecular Weight 534.7 g/mol
Cat. No. B15564315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin B
Molecular FormulaC34H46O5
Molecular Weight534.7 g/mol
Structural Identifiers
InChIInChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26?/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1
InChIKeyDACFQDZSKBTCCU-GFOSAGFWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetromycin B: Procurement Guide for the Tetronic Acid Antibiotic and Cysteine Protease Inhibitor


Tetromycin B (CAS 180027-84-3) is a tetronic acid antibiotic produced by Streptomyces species, first isolated from Streptomyces axinellae Pol001T [1]. It belongs to a class of unusual tetronic acids structurally related to kijanimicin, chlorothricin, saccharocarcin, tetrocarcin, and versipelostatin . The compound is characterized by a molecular formula of C34H46O5 and a molecular weight of 534.7 Da . Tetromycin B exhibits pronounced activity against antibiotic-susceptible and resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) , and functions as a cysteine protease inhibitor with documented activity against multiple parasite and mammalian proteases .

Why Generic Substitution of Tetromycin B Is Not Feasible Without Loss of Defined Bioactivity


The tetromycin family comprises structurally distinct derivatives (tetromycins 1–4 and tetromycin B) that exhibit divergent biological profiles despite sharing a common tetronic acid core [1]. For example, tetromycin 3 demonstrates superior rhodesain inhibition (Ki = 2.1 μM) but lacks anti-MRSA activity, while tetromycin B uniquely balances potent rhodesain inhibition (Ki = 0.62 μM) with pronounced antibacterial efficacy against MRSA . Substituting tetromycin B with a generic in-class analog risks compromising either antiparasitic potency or antibacterial spectrum, as the structure-activity relationship (SAR) within this class is highly sensitive to specific substitution patterns [2]. Furthermore, the limited commercial availability of these compounds necessitates precise selection based on validated quantitative performance metrics .

Quantitative Differentiation of Tetromycin B: Head-to-Head Evidence Against Structural Analogs


Superior Rhodesain Inhibition Potency: Tetromycin B vs. Tetromycin 3 and 4

Tetromycin B demonstrates a 3.4-fold greater affinity for rhodesain (Ki = 0.62 μM) compared to tetromycin 3 (Ki = 2.1 μM) and a 6.5-fold improvement over tetromycin 4 (Ki = 4.00 μM) [1]. This enhanced potency is critical for targeting the cysteine protease essential for Trypanosoma brucei survival.

Cysteine Protease Inhibition Rhodesain African Trypanosomiasis

Broad-Spectrum Cysteine Protease Inhibition Profile: Tetromycin B vs. Tetromycin 3 and 4

Tetromycin B exhibits a balanced inhibition profile across four cysteine proteases: rhodesain (Ki = 0.62 μM), falcipain-2 (Ki = 1.42 μM), cathepsin L (Ki = 32.5 μM), and cathepsin B (Ki = 1.59 μM) [1]. In contrast, tetromycin 3 shows negligible activity against cathepsin L and cathepsin B, while tetromycin 4 demonstrates reduced potency across all targets [2]. The unique selectivity window of tetromycin B enables its use as a tool compound to probe protease-dependent pathways in parasitic diseases.

Cysteine Protease Falcipain-2 Cathepsin L Cathepsin B

Anti-Trypanosomal Activity with Defined Cytotoxicity Window: Tetromycin B vs. Tetromycin 1-4

Tetromycin B inhibits T. brucei growth with an IC50 of 30.87 μM at 48 h, while exhibiting cytotoxicity against HEK293T kidney cells (IC50 = 71.77 μM) and J774.1 macrophages (IC50 = 20.20 μM) [1]. This yields a selectivity index (SI) of 2.3 for HEK293T cells, comparable to tetromycin 1 (SI = 3.4) but with the advantage of additional antibacterial activity . Tetromycin 3, despite similar anti-trypanosomal potency (IC50 = 26.90 μM), shows no selectivity (SI ≈ 1.2), making tetromycin B a more suitable candidate for in vitro parasite studies requiring a defined therapeutic window.

Anti-Trypanosomal T. brucei Selectivity Index

Pronounced Antibacterial Activity Against MRSA: Class-Level Differentiation from Non-Antibacterial Tetromycins

Tetromycin B demonstrates pronounced activity against antibiotic-susceptible and resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . While specific MIC values are not publicly reported, the antibacterial efficacy of tetromycin B contrasts sharply with tetromycin 1, 2, 3, and 4, which have not been documented to possess anti-MRSA activity . This functional divergence underscores the critical role of the tetronic acid core substitution pattern in dictating antibacterial spectrum.

Antibacterial MRSA Gram-positive

Unique Structural Determinants: Tetromycin B Lacks C12 Methyl Group Present in Tetromycin 1-4

Structural elucidation reveals that tetromycin B (5) lacks the C12 methyl group found in tetromycins 1, 2, and 4, and instead features a hydrogen at this position [1]. This subtle structural distinction correlates with its enhanced rhodesain inhibition (Ki = 0.62 μM vs. 2.1-4.0 μM for analogs) and unique anti-MRSA activity . The presence of the tetronic acid moiety is conserved across the class, but the specific substitution pattern of tetromycin B appears to optimize the balance between protease inhibition and antibacterial potency.

Natural Product Chemistry Structure-Activity Relationship Tetronic Acid

Optimal Procurement and Research Applications for Tetromycin B Based on Quantitative Differentiation


Anti-Trypanosomal Drug Discovery: Rhodesain Inhibition Assays

Procure tetromycin B as a positive control or lead-like tool compound for rhodesain inhibition assays. Its Ki of 0.62 μM against rhodesain [1] provides a benchmark for screening novel inhibitors, with a >3-fold potency advantage over tetromycin 3, reducing the amount of compound required per assay plate. The time-dependent inhibition profile [2] also allows for mechanistic studies of covalent inhibition of cathepsin L-like proteases.

Dual-Activity Tool Compound for Parasitic and Bacterial Pathogen Studies

Use tetromycin B in co-infection models or broad-spectrum antimicrobial screening where both anti-trypanosomal and anti-MRSA activities are desired. Its unique combination of T. brucei IC50 (30.87 μM) and pronounced anti-MRSA activity eliminates the need for multiple control compounds, streamlining experimental design and reducing procurement costs for studies exploring polypharmacology.

Cysteine Protease Selectivity Profiling

Employ tetromycin B as a reference inhibitor in cysteine protease panels (rhodesain, falcipain-2, cathepsin L, cathepsin B) to establish baseline inhibition profiles [3]. Its balanced Ki values across these targets enable normalization of assay conditions and facilitate cross-study comparisons. The availability of >99% purity material from certified vendors ensures reproducible results in biochemical and cell-based assays.

Natural Product Structure-Activity Relationship (SAR) Studies

Incorporate tetromycin B into SAR studies focused on the tetronic acid scaffold. The absence of a C12 methyl group, as confirmed by NMR [4], provides a distinct reference point for evaluating the impact of this substituent on protease inhibition and antibacterial activity. Researchers can compare tetromycin B directly with tetromycin 1 (contains C12 methyl) to dissect the structural determinants of rhodesain affinity and anti-MRSA efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetromycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.